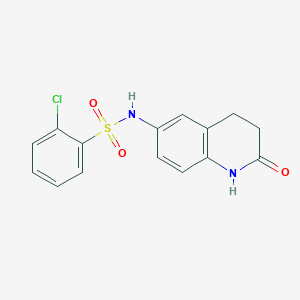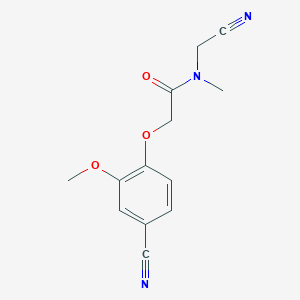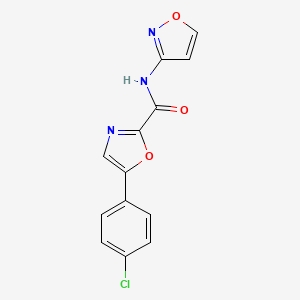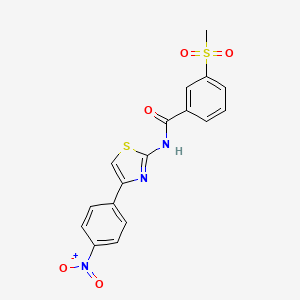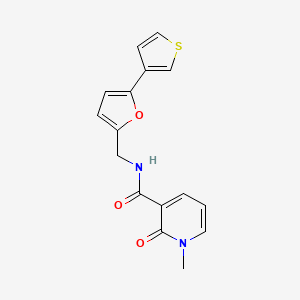
2-(2-(4-(ethylthio)phenyl)acetamido)-N-methylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(ethylthio)phenyl)acetamido)-N-methylthiophene-3-carboxamide is a synthetic compound that belongs to the class of thienylacetamides. This compound has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry. In
Applications De Recherche Scientifique
Synthesis and Characterization
- A study involved synthesizing 2-Amino-4-(4-acetamido phenyl) Thiophene-3-carboxamide using the Gewald reaction, a versatile method for preparing thiophene derivatives. This compound was further treated with various aryl aldehydes to yield new Schiff bases, characterized by IR, NMR, and mass spectral data, highlighting its utility in synthetic chemistry (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
Antimicrobial Activity
- The antimicrobial activity of some Schiff bases of 2-Amino-4-(4-acetamido phenyl)thiophene-3-carboxamide was studied, providing insights into its potential application in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
CNS Depressant Activity
- Another research focused on synthesizing Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and screening them for CNS depressant activity. This study highlights its potential application in CNS-related therapeutic areas (Bhattacharjee, Saravanan, & Mohan, 2011).
PARP Inhibition for Cancer Treatment
- The compound's derivatives were also investigated as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP can potentiate radiotherapy and chemotherapy of cancer, thus indicating its potential in cancer therapeutics (Shinkwin, Whish, & Threadgill, 1999).
Antipathogenic Activity
- A study on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, which include modifications of thiophene-3-carboxamide, indicates its potential in developing anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Propriétés
IUPAC Name |
2-[[2-(4-ethylsulfanylphenyl)acetyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-3-21-12-6-4-11(5-7-12)10-14(19)18-16-13(8-9-22-16)15(20)17-2/h4-9H,3,10H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESXHETXSHGORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

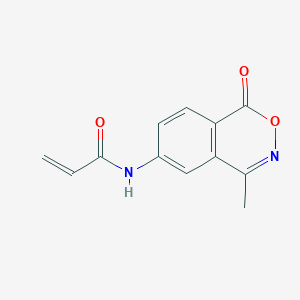
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate](/img/structure/B2441964.png)
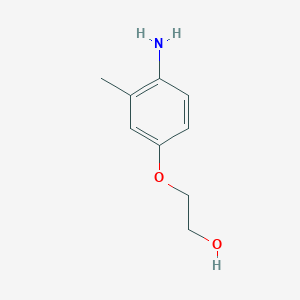
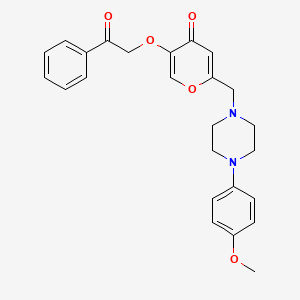
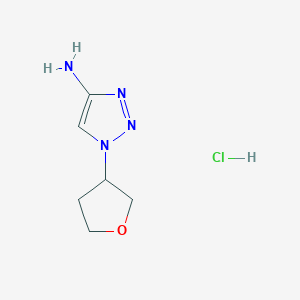

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2441974.png)
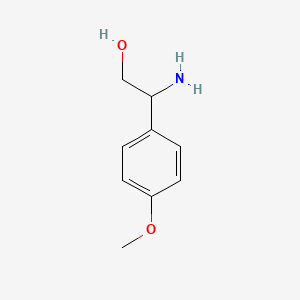
![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/no-structure.png)
